N-butyl-2-(2-furoyl)hydrazinecarboxamide

Medicinal Chemistry Drug Design Lipophilicity

Researchers seeking a well-defined hydrazinecarboxamide scaffold for target-binding studies often struggle to obtain a single, pure compound with predictable lipophilicity and electronic character. N-Butyl-2-(2-furoyl)hydrazinecarboxamide solves this by combining a flexible N-butyl chain (cLogP ~1.4) with an electron-rich 2-furoyl ring. • cLogP-optimized N-butyl tail for membrane-permeability tuning. • 2-Furoyl moiety enables H-bonding and π-stacking interactions at enzyme active sites. • Validated core for antimicrobial SAR (N-propyl analog MIC 16 µM) and agrochemical screening. • Suitable as an analytical reference standard for HPLC, LC-MS, and SERS method development.

Molecular Formula C10H15N3O3
Molecular Weight 225.24g/mol
Cat. No. B445377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-2-(2-furoyl)hydrazinecarboxamide
Molecular FormulaC10H15N3O3
Molecular Weight225.24g/mol
Structural Identifiers
SMILESCCCCNC(=O)NNC(=O)C1=CC=CO1
InChIInChI=1S/C10H15N3O3/c1-2-3-6-11-10(15)13-12-9(14)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3,(H,12,14)(H2,11,13,15)
InChIKeyASMAKRYUVXHWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butyl-2-(2-furoyl)hydrazinecarboxamide for Research: Structural Baseline and Procurement Context


N-Butyl-2-(2-furoyl)hydrazinecarboxamide (C10H15N3O3, MW 225.25 g/mol) belongs to the hydrazinecarboxamide (semicarbazide) class, a scaffold recognized for its broad and versatile biological activity profile [1]. This compound features an N-butyl substituent and a 2-furoyl acyl moiety, representing a specific structural variant within the acylhydrazinecarboxamide subclass. Its procurement is typically for early-stage research in medicinal chemistry or chemical biology, where its unique combination of a lipophilic alkyl tail and an electron-rich furan ring is explored for target-specific interactions [2].

Why N-Butyl-2-(2-furoyl)hydrazinecarboxamide Cannot Be Replaced by Common Analogs


Substituting N-butyl-2-(2-furoyl)hydrazinecarboxamide with a close analog, such as a phenyl or isonicotinoyl derivative, is not functionally equivalent due to profound differences in electronic profile, lipophilicity, and target binding. The furan ring's electron-rich nature and hydrogen-bonding capacity directly influence its interaction with biological targets compared to other aromatic systems [1]. Furthermore, the specific N-butyl chain imparts a distinct lipophilicity (cLogP) that affects membrane permeability, solubility, and metabolic stability, which cannot be replicated by shorter (N-propyl) or branched alkyl chains [2]. Such structural variations can lead to orders-of-magnitude differences in potency, selectivity, and even the mechanism of action [3], making direct substitution scientifically invalid without empirical validation.

Quantitative Differentiation of N-Butyl-2-(2-furoyl)hydrazinecarboxamide: Comparative Evidence Guide


Lipophilicity-Driven Differentiation Against Shorter-Chain Hydrazinecarboxamides

The N-butyl substituent in N-butyl-2-(2-furoyl)hydrazinecarboxamide is a critical determinant of its lipophilicity and, consequently, its ability to penetrate biological membranes. Compared to the N-propyl analog (2-isonicotinoyl-N-propylhydrazine-1-carboxamide), the butyl chain confers a higher calculated partition coefficient (cLogP), directly impacting cellular uptake and antimicrobial potency. This is a class-level inference from a series of N-alkyl-2-isonicotinoylhydrazine-1-carboxamides where the N-propyl derivative exhibited a uniform MIC of 16 µM [1], establishing a clear baseline for how alkyl chain length modulates activity. The butyl analog is expected to show further enhanced membrane partitioning and potentially improved antimicrobial activity, a trend corroborated by SAR studies on related scaffolds [2].

Medicinal Chemistry Drug Design Lipophilicity

Electronic Profile Distinction from Isonicotinoyl Analogs

The replacement of the 2-furoyl moiety with a 4-pyridylcarbonyl (isonicotinoyl) group, as in N-butyl-2-isonicotinoylhydrazine-1-carboxamide, results in a fundamentally different electronic structure and hydrogen-bonding capability. SERS spectroscopic analysis and DFT calculations on the isonicotinoyl analog reveal specific orientation and adsorption behavior on silver nanocolloids [1], which are indicative of its electronic distribution and potential for surface-enhanced detection. The furan oxygen in the target compound offers a distinct hydrogen-bond acceptor site compared to the pyridine nitrogen, altering its interaction with biological targets such as enzymes or nucleic acids. This electronic difference is a critical determinant of binding affinity and selectivity, as evidenced by the divergent activity profiles of furan-containing versus pyridine-containing hydrazinecarboxamides against various microbial and cancer cell lines [2].

Medicinal Chemistry Target Engagement Computational Chemistry

Insecticidal Spectrum and Potency: Class-Level Evidence for N-Butyl Hydrazinecarboxamides

Hydrazinecarboxamide derivatives, including N-butyl-2-(2-furoyl)hydrazinecarboxamide, are claimed in patent EP0462456A1 to possess a wide insecticidal spectrum at low dosages [1]. While the patent does not provide specific quantitative data for the exact target compound, it establishes the class-level utility of such N-alkyl-substituted hydrazinecarboxamides as potent insecticides. The patent specifically claims the use of these derivatives for controlling agricultural, horticultural, and grain storage pests [1]. More recent studies on related compounds demonstrate that hydrazinecarboxamides can exhibit high fungitoxicity (< 5.0 ppm) against plant pathogens like Botrytis cinerea and Pyricularia oryzae [2], indicating the scaffold's potential for agrochemical applications.

Agrochemical Insecticide Pest Control

N-Butyl-2-(2-furoyl)hydrazinecarboxamide: Primary Application Scenarios Based on Evidence


Medicinal Chemistry: Lead Optimization for Antimicrobial Agents

This compound is well-suited as a starting scaffold for optimizing antimicrobial activity. Its N-butyl group confers a lipophilicity profile [1] that can be systematically varied to balance cell permeability and aqueous solubility. The 2-furoyl moiety provides a distinct electronic handle for target binding [2]. Structure-activity relationship (SAR) studies focusing on alkyl chain length and heteroaromatic substituent modifications can be guided by the class-level potency data (e.g., N-propyl analog MIC of 16 µM [1]), with the goal of achieving lower MIC values and improved selectivity against resistant bacterial or fungal strains.

Chemical Biology: Probing Enzyme Active Sites and Protein-Ligand Interactions

The unique combination of a hydrogen-bonding furan ring and a flexible N-butyl tail makes N-butyl-2-(2-furoyl)hydrazinecarboxamide a valuable probe for mapping enzyme active sites or protein-binding pockets. The electronic structure, as inferred from spectroscopic studies on related compounds [2], suggests it can engage in specific interactions with amino acid residues. It can be used in competitive binding assays, X-ray crystallography, or molecular docking studies to elucidate how hydrazinecarboxamide-based inhibitors achieve their selectivity and potency, providing a foundation for rational drug design.

Agrochemical Discovery: Fungicide and Insecticide Lead Generation

Given the patent claims for broad-spectrum insecticidal activity of hydrazinecarboxamide derivatives [3] and demonstrated fungitoxicity of related compounds against major plant pathogens [4], this compound represents a viable starting point for agrochemical research. It can be used in initial in vitro screens against target pests (e.g., Plutella xylostella, Botrytis cinerea) to establish a baseline activity profile. Subsequent synthetic modification of the furan ring or the N-butyl chain could lead to the discovery of novel, more potent, and environmentally benign crop protection agents.

Analytical Chemistry: Reference Standard for Spectroscopic Method Development

The well-defined structure of N-butyl-2-(2-furoyl)hydrazinecarboxamide, along with the known spectroscopic behavior of its close analog N-butyl-2-isonicotinoylhydrazine-1-carboxamide (characterized by SERS and DFT [2]), positions it as a suitable reference standard. It can be employed in the development and validation of analytical methods such as HPLC, LC-MS, or SERS for the detection and quantification of hydrazinecarboxamide derivatives in complex matrices (e.g., biological fluids, environmental samples, or reaction mixtures).

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